molecular formula C29H33N5 B12050763 2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12050763
M. Wt: 451.6 g/mol
InChI Key: WWIVBBKPVXFXNB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting from the appropriate benzimidazole precursor. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide .

Mechanism of Action

The mechanism of action of 2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C29H33N5

Molecular Weight

451.6 g/mol

IUPAC Name

2-butyl-3-methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H33N5/c1-4-5-8-24-22(3)25(19-30)28-31-26-9-6-7-10-27(26)34(28)29(24)33-17-15-32(16-18-33)20-23-13-11-21(2)12-14-23/h6-7,9-14H,4-5,8,15-18,20H2,1-3H3

InChI Key

WWIVBBKPVXFXNB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=C(C=C5)C

Origin of Product

United States

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